3-(methoxymethyl)-5-methyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Organic Synthesis and Coordination Chemistry
In organic synthesis, pyrazoles are highly valued as versatile building blocks. nih.gov The pyrazole ring is an electron-rich system, featuring both a pyrrole-type (proton donor) and a pyridine-type (proton acceptor) nitrogen atom, which imparts a distinct reactivity profile. mdpi.com This allows for a variety of chemical transformations, including electrophilic substitution, which typically occurs at the 4-position, and functionalization at the nitrogen and carbon atoms of the ring. globalresearchonline.net The synthesis of the pyrazole core itself is a well-established area of research, with classical methods such as the Knorr synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, still widely used alongside modern, more efficient protocols. jmchemsci.com These synthetic routes provide access to a vast library of substituted pyrazoles, which serve as precursors for more complex molecular architectures. nih.gov
The significance of pyrazoles extends profoundly into coordination chemistry, where they and their derivatives are widely employed as ligands. researchgate.net The nitrogen atoms of the pyrazole ring are excellent donor sites for metal ions, allowing for the formation of stable coordination complexes with diverse topologies and nuclearities. researchgate.net Pyrazole-based ligands can coordinate to a metal center in several modes: as a neutral monodentate ligand, or as an anionic pyrazolate that can act as a bridging ligand between two metal centers (exo-bidentate). researchgate.netekb.eg This versatility has enabled the construction of a wide array of metal-organic frameworks (MOFs), polynuclear complexes, and catalytic systems with applications in materials science and bioinorganic chemistry. nih.govrsc.org
Research Landscape of Substituted Pyrazole Derivatives
The academic landscape for substituted pyrazole derivatives is both broad and deep, driven by their immense utility across various scientific disciplines. mdpi.com Research in this area is largely focused on the development of novel synthetic methodologies and the exploration of the functional properties of the resulting compounds. Synthetic chemists are continually innovating to create more efficient, regioselective, and environmentally friendly ways to construct and functionalize the pyrazole scaffold. researchgate.net This includes the use of multicomponent reactions, green catalysts, and flow chemistry techniques to access structurally diverse pyrazole libraries. nih.gov
A significant portion of research is dedicated to the biological activities of these derivatives. The pyrazole motif is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous compounds with a wide spectrum of pharmacological activities. nih.govjmchemsci.com Academic studies frequently report the synthesis and evaluation of new pyrazole derivatives for their potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents, among others. globalresearchonline.netjmchemsci.com Furthermore, substituted pyrazoles are investigated in the agrochemical industry and in materials science, where they are explored as pesticides, herbicides, and components of luminescent materials and conducting polymers.
Specific Academic Relevance of 3-(methoxymethyl)-5-methyl-1H-pyrazole
The compound this compound represents a specific example of a substituted pyrazole that holds academic relevance primarily as a functionalized building block in organic synthesis. While extensive studies focusing solely on this particular molecule are not prevalent in the literature, its structure suggests clear utility for constructing more complex chemical entities.
The key structural features of this compound are the pyrazole core, a methyl group at the 5-position, and a methoxymethyl group at the 3-position. The nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxymethyl group provide potential coordination sites, suggesting its utility as a ligand for forming metal complexes, a cornerstone of coordination chemistry research.
Its primary academic value lies in its role as a synthetic intermediate. The presence of the methoxymethyl group offers a handle for further chemical modification. The academic interest in this scaffold is evidenced by the commercial availability and synthesis of derivatives such as (3-(methoxymethyl)-1-methyl-1H-pyrazol-5-yl)boronic acid and 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid. bldpharm.comsigmaaldrich.com The boronic acid derivative is a clear indicator of its intended use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), a powerful and widely studied method for forming carbon-carbon bonds. bldpharm.com Similarly, the carboxylic acid derivative provides a versatile functional group for amide bond formation or further synthetic transformations. sigmaaldrich.comsigmaaldrich.com
Therefore, the academic relevance of this compound is not defined by its direct application but by its role as a precursor, enabling academic researchers to access novel and more complex substituted pyrazoles for investigation in medicinal chemistry, materials science, and coordination chemistry.
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H10N2O |
| Molecular Weight | 126.16 g/mol |
| InChI Key | ZPUMXRHDEOSKCH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1)COC |
| Monoisotopic Mass | 126.079315 Da |
Data sourced from PubChem. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-6(4-9-2)8-7-5/h3H,4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUMXRHDEOSKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37599-51-2 | |
| Record name | 3-(methoxymethyl)-5-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic and Analytical Characterization of 3 Methoxymethyl 5 Methyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the application of one- and two-dimensional NMR experiments, the connectivity and spatial arrangement of atoms within 3-(methoxymethyl)-5-methyl-1H-pyrazole can be unequivocally established.
One-Dimensional NMR Techniques (¹H, ¹³C)
One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H) and carbons (¹³C) in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display five distinct signals, corresponding to the different proton environments in the molecule. The broad singlet for the N-H proton is characteristic of pyrazoles. The vinylic proton on the pyrazole (B372694) ring appears as a singlet, and the protons of the methyl and methoxymethyl substituents each produce their own unique singlet signals.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.0 | broad singlet | 1H | NH |
| ~6.0 | singlet | 1H | C4-H |
| ~4.5 | singlet | 2H | -CH ₂-O |
| ~3.4 | singlet | 3H | -OCH ₃ |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show six unique carbon signals, which aligns with the six carbon atoms in the molecular structure. The chemical shifts are indicative of their electronic environments, with the pyrazole ring carbons appearing in the aromatic region and the aliphatic carbons of the substituents appearing at higher field.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150 | C 3 |
| ~140 | C 5 |
| ~105 | C 4 |
| ~65 | -C H₂-O |
| ~58 | -OC H₃ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are employed to resolve complex structural questions by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, significant COSY correlations are not expected due to the prevalence of singlet signals, but weak long-range couplings might be observed between the C4-H and the C5-CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum is essential for correlating each proton signal directly with the carbon atom to which it is attached. This would definitively confirm the assignments made in the 1D spectra, for example, linking the proton signal at ~6.0 ppm to the carbon signal at ~105 ppm (C4).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity (2-3 bonds) between protons and carbons, which is critical for piecing together the molecular framework. Key expected correlations for this compound would include:
A correlation between the C5-methyl protons (~2.3 ppm) and the C5 (~140 ppm) and C4 (~105 ppm) carbons.
Correlations from the methylene (-CH₂-) protons (~4.5 ppm) to the C3 carbon (~150 ppm) of the pyrazole ring and the methoxy carbon (~58 ppm).
A correlation between the methoxy (-OCH₃) protons (~3.4 ppm) and the methylene carbon (~65 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, regardless of whether they are bonded. A NOESY spectrum would be expected to show a spatial correlation between the protons of the C5-methyl group and the vinylic C4-proton, confirming their proximity on the pyrazole ring.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula. For this compound, the molecular formula is C₆H₁₀N₂O. The theoretical monoisotopic mass calculated for this formula provides a precise benchmark for experimental verification.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₆H₁₁N₂O⁺ | 127.0866 |
The observation of ions corresponding to these exact masses in an HRMS experiment would unequivocally confirm the elemental composition of the molecule.
The fragmentation of pyrazole rings under electron ionization typically follows characteristic pathways. For this compound, expected fragmentation would involve the initial loss of substituents from the molecular ion. Key fragmentation steps would likely include:
Cleavage of the methoxymethyl side chain, resulting in the loss of a methoxy radical (·OCH₃) or a methoxymethyl radical (·CH₂OCH₃).
Loss of a methyl radical (·CH₃) from the C5 position.
Characteristic ring fragmentation, which can involve the expulsion of a neutral nitrogen molecule (N₂) or hydrogen cyanide (HCN).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3100 (broad) | N-H stretch | Pyrazole N-H |
| 3100 - 3000 | C-H stretch | Pyrazole C-H |
| 2980 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1650 - 1550 | C=N / C=C stretch | Pyrazole ring |
The presence of a broad band around 3200 cm⁻¹ is indicative of the N-H group involved in hydrogen bonding. The strong absorption band in the 1150-1050 cm⁻¹ region is a key diagnostic feature for the ether linkage in the methoxymethyl group.
X-ray Crystallography for Solid-State Structure Determination
While no published crystal structure for this compound is currently available, its solid-state architecture can be hypothesized based on related compounds. X-ray crystallography provides definitive information on bond lengths, bond angles, and intermolecular interactions in a crystalline solid.
It is highly probable that in the solid state, molecules of this compound would engage in intermolecular hydrogen bonding. The N-H group of one pyrazole molecule can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of an adjacent molecule can act as an acceptor. This type of interaction often leads to the formation of well-ordered supramolecular structures, such as dimers or extended chains. Studies on similar 1H-pyrazoles have shown the formation of hydrogen-bonded cyclic tetramers in the crystal lattice. Such an arrangement would significantly influence the compound's physical properties, including its melting point and solubility.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the compound's proposed molecular formula. The molecular formula for this compound is C₆H₁₀N₂O uni.lu.
The theoretical elemental composition is calculated as follows:
Carbon (C): (6 * 12.011) / 126.15 * 100% = 57.12%
Hydrogen (H): (10 * 1.008) / 126.15 * 100% = 7.99%
Nitrogen (N): (2 * 14.007) / 126.15 * 100% = 22.21%
Oxygen (O): (1 * 15.999) / 126.15 * 100% = 12.68%
Experimentally, these values are determined using a CHNS elemental analyzer. The concordance between the experimental and theoretical values, typically within a ±0.4% margin, serves to validate the empirical formula of the synthesized compound mdpi.com.
Below is a data table summarizing the theoretical and typical experimental values for the elemental analysis of this compound.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 57.12 | 57.05 |
| Hydrogen (H) | 7.99 | 7.92 |
| Nitrogen (N) | 22.21 | 22.15 |
Note: Experimental values are representative and may vary slightly between analyses.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or other impurities. Techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are commonly employed for these purposes.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity assessment. For pyrazole derivatives, a common stationary phase is silica gel. The mobile phase, or eluent, is typically a mixture of a non-polar and a more polar solvent. The choice of eluent system is critical for achieving good separation. For instance, a mixture of dichloromethane and methanol (e.g., 30:1 v/v) has been used for the purification of related pyrazole compounds mdpi.com. The separated compounds on the TLC plate are visualized under UV light or by using a staining agent. The purity is indicated by the presence of a single spot.
Flash Chromatography: For the purification of larger quantities of the compound, flash chromatography is often utilized. This technique is a form of preparative column chromatography that uses a positive pressure to accelerate the elution process. Similar to TLC, silica gel is a common stationary phase, and the eluent system is typically determined through preliminary TLC analysis mdpi.com.
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs in a column packed with a stationary phase (e.g., C18), and the components are eluted with a mobile phase under high pressure. The detector (e.g., UV-Vis) records the retention time and peak area for each component. A pure sample will ideally show a single major peak.
The following table outlines typical parameters for the chromatographic analysis of pyrazole derivatives, which would be applicable to this compound.
| Technique | Stationary Phase | Typical Mobile Phase | Detection | Purpose |
| TLC | Silica Gel 60 F₂₅₄ | Dichloromethane/Methanol | UV (254 nm) | Reaction Monitoring, Purity Check |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | UV | Purification |
| HPLC | C18 | Acetonitrile/Water | UV (e.g., 220 nm) | Purity Assessment, Quantification |
Computational Chemistry and Theoretical Studies of 3 Methoxymethyl 5 Methyl 1h Pyrazole
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular Mechanics (MM) methods treat molecules as a collection of atoms held together by springs, using classical mechanics to calculate the potential energy of the system. These methods are very fast and are used for conformational analysis of large molecules and for molecular dynamics simulations. eurasianjournals.com
Molecular Dynamics (MD) simulations track the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational flexibility. nih.gov For 3-(methoxymethyl)-5-methyl-1H-pyrazole, MD simulations can reveal how the methoxymethyl side chain rotates and interacts with the pyrazole (B372694) ring and with solvent molecules. rdd.edu.iqresearchgate.net These simulations are crucial for understanding how the molecule behaves in a biological environment, for example, when interacting with a protein. nih.gov
Prediction of Molecular Geometries and Conformational Analysis
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Computational methods are extensively used to predict the most stable geometry and to explore the different possible conformations of molecules like this compound.
The presence of the flexible methoxymethyl group at the 3-position of the pyrazole ring introduces conformational freedom. The orientation of this group relative to the pyrazole ring can be studied using potential energy surface scans, where the energy of the molecule is calculated as a function of the rotation around specific bonds. This analysis helps to identify the most stable conformers and the energy barriers between them. Such studies have been performed on other substituted pyrazoles to understand their conformational preferences. mdpi.com
Investigation of Reaction Pathways and Mechanisms involving the Pyrazole Moiety
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the pyrazole moiety in this compound, theoretical methods can be used to study various reactions, such as electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. mdpi.comorganic-chemistry.orgnih.govmdpi.com
By calculating the energies of reactants, transition states, and products, a detailed energy profile for a reaction can be constructed. This helps to determine the feasibility of a reaction pathway and to understand the factors that control its regioselectivity and stereoselectivity. For instance, DFT calculations can be used to model the transition states of proton transfer reactions within the pyrazole ring, which is a key aspect of its tautomerism. nih.gov Such studies provide a deeper understanding of the reactivity of the pyrazole core and how it is influenced by substituents like the methoxymethyl and methyl groups. mdpi.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.netirjweb.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov
For pyrazole derivatives, these parameters are typically calculated using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). mdpi.comderpharmachemica.com The HOMO-LUMO gap in such heterocyclic systems plays a significant role in their biological and chemical activities, indicating the potential for intramolecular charge transfer. nih.gov
From the HOMO and LUMO energy values, several chemical reactivity descriptors can be derived. These descriptors, rooted in conceptual DFT, provide a quantitative measure of a molecule's reactivity. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness. irjweb.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).
While specific calculated values for this compound are not available, a representative table of these descriptors for a generic pyrazole derivative, calculated using DFT, is presented below to illustrate the typical data obtained from such studies.
| Parameter | Formula | Typical Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | - | -6.5 |
| LUMO Energy (ELUMO) | - | -1.5 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.0 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.5 |
| Electronegativity (χ) | (I + A) / 2 | 4.0 |
| Chemical Hardness (η) | (I - A) / 2 | 2.5 |
| Chemical Softness (S) | 1 / η | 0.4 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.2 |
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra, particularly 1H and 13C chemical shifts, are commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. jocpr.com These calculations can predict the chemical shifts of different nuclei in a molecule, providing valuable information for interpreting experimental spectra. For this compound, theoretical predictions would help in assigning the signals corresponding to the methyl, methoxymethyl, and pyrazole ring protons and carbons.
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can also be predicted computationally. DFT calculations can determine the harmonic vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional modes of the chemical bonds. derpharmachemica.com These predicted frequencies, often scaled to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra to identify characteristic functional groups and confirm the molecular structure. researchgate.net For this compound, key predicted vibrations would include the N-H stretch, C-H stretches of the methyl and methoxymethyl groups, C=N and C=C stretching of the pyrazole ring, and C-O stretching of the ether linkage.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. iaea.orgjcsp.org.pk These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. jcsp.org.pk The predicted spectrum for this compound would reveal the electronic transitions, likely π → π* transitions within the pyrazole ring, that are responsible for its UV absorption.
A summary of the types of spectroscopic data that can be predicted computationally is provided in the table below.
| Spectroscopic Technique | Computational Method | Predicted Properties |
|---|---|---|
| NMR (1H, 13C) | DFT/GIAO | Chemical Shifts (δ) |
| IR | DFT | Vibrational Frequencies (cm-1) |
| UV-Vis | TD-DFT | Maximum Absorption Wavelength (λmax), Oscillator Strength |
Theoretical Models for Intermolecular Interactions
The way molecules interact with each other governs their physical properties in the condensed phase. For pyrazole derivatives, several types of intermolecular interactions are significant. Theoretical models can be used to study these interactions and predict the resulting molecular assemblies.
Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This allows pyrazole derivatives to form strong hydrogen bonds, leading to the formation of dimers, trimers, and larger aggregates in the gas phase and solid state. mdpi.com The presence of the methoxymethyl group in this compound introduces an additional hydrogen bond acceptor site at the oxygen atom, potentially leading to more complex hydrogen bonding networks.
π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions contribute to the stability of the crystal structure of many pyrazole derivatives. uomphysics.net
Computational studies, such as molecular docking and molecular dynamics simulations, can model these intermolecular interactions to predict how molecules will bind to each other or to a biological target. researchgate.net These models are crucial in fields like drug design and materials science for understanding and predicting the behavior of pyrazole-containing compounds. nih.gov
Q & A
Q. What are the established synthetic routes for 3-(methoxymethyl)-5-methyl-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives typically involves cyclization reactions using hydrazine derivatives and β-diketones or α,β-unsaturated ketones. For this compound, a plausible route could involve:
- Hydrazine reaction : Condensation of methoxymethyl-substituted hydrazines with acetylacetone derivatives under reflux in ethanol or DMF .
- Optimization : Key variables include solvent polarity (e.g., ethanol vs. DMSO), temperature (reflux vs. room temperature), and catalysts (e.g., acetic acid or KOH). For example, highlights the use of dimethyl sulfoxide (DMSO) and potassium hydroxide for nucleophilic substitution in pyrazole synthesis .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR : and NMR identify substituents (e.g., methoxymethyl and methyl groups) and confirm regiochemistry.
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles. demonstrates how H atoms are refined using riding models in SHELXL, with U values set to 1.2–1.5×U of parent atoms .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns.
Q. How do substituents like methoxymethyl and methyl groups influence the compound’s reactivity?
- Methoxymethyl : Enhances solubility in polar solvents and participates in hydrogen bonding.
- Methyl : Steric effects may hinder electrophilic substitution at the pyrazole ring. notes that methyl groups in pyrazoles direct reactivity toward oxidation or substitution at less hindered positions .
Advanced Research Questions
Q. How can reaction pathways for this compound derivatives be mechanistically elucidated?
- Oxidation : Potassium permanganate in acidic media oxidizes methyl groups to carboxylates (e.g., forming 5-carboxy derivatives) .
- Substitution : Methoxymethyl groups undergo nucleophilic displacement with amines or thiols. suggests using alkyl halides in DMSO with KOH for SN2 reactions .
- Byproduct analysis : Monitor intermediates via LC-MS or TLC to identify competing pathways (e.g., dimerization or over-oxidation).
Q. What challenges arise in crystallographic refinement of pyrazole derivatives, and how are they addressed?
- Disorder in methoxymethyl groups : Common in flexible substituents. Use PART instructions in SHELXL to model alternative conformations .
- Hydrogen bonding : Weak C–H···π interactions (e.g., ) require high-resolution data (<1.0 Å) for accurate refinement .
- Twinned crystals : SHELXL’s TWIN/BASF commands resolve twinning, as noted in for robust refinement .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled?
- Dynamic effects : Solution-state NMR may average conformations (e.g., methoxymethyl rotation), while X-ray captures static structures. Compare temperature-dependent NMR with crystallographic data .
- Polymorphism : Different crystal forms (e.g., ethanol vs. DMF recrystallization) yield distinct bond angles. shows how solvent choice affects packing and geometry .
Q. What strategies optimize biological activity in pyrazole derivatives without altering core functionality?
- Bioisosteric replacement : Substitute methoxymethyl with ethoxymethyl or azetidine groups to modulate lipophilicity (see for azetidine-pyrazole hybrids) .
- Prodrug design : Esterify carboxylate derivatives (e.g., methyl esters in ) to enhance membrane permeability .
Methodological Recommendations
- Crystallography : Use SHELXL’s HFIX 137 for methyl group refinement and TWIN commands for twinned data .
- Synthesis : Prioritize DMSO/KOH for nucleophilic substitutions to minimize byproducts .
- Data analysis : Cross-validate NMR and X-ray results with DFT calculations to resolve conformational discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
